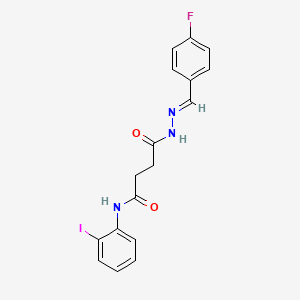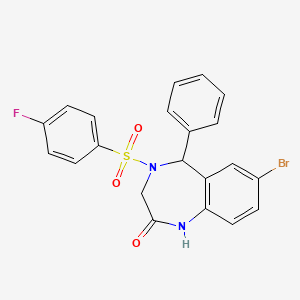
2'-Iodosuccinanilic acid N'-(4-fluorobenzylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Iodosuccinanilic acid N’-(4-fluorobenzylidene)hydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of an iodo group, a succinanilic acid moiety, and a hydrazide linkage with a 4-fluorobenzylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Iodosuccinanilic acid N’-(4-fluorobenzylidene)hydrazide typically involves the reaction of 2’-iodosuccinanilic acid with 4-fluorobenzylidenehydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of 2’-Iodosuccinanilic Acid: This can be achieved by iodination of succinanilic acid using iodine and an oxidizing agent.
Preparation of 4-Fluorobenzylidenehydrazine: This involves the condensation of 4-fluorobenzaldehyde with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of 2’-iodosuccinanilic acid with 4-fluorobenzylidenehydrazine under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2’-Iodosuccinanilic acid N’-(4-fluorobenzylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azido derivatives or other substituted products.
Aplicaciones Científicas De Investigación
2’-Iodosuccinanilic acid N’-(4-fluorobenzylidene)hydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2’-Iodosuccinanilic acid N’-(4-fluorobenzylidene)hydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or activation of their functions. The presence of the iodo and fluorobenzylidene groups enhances its ability to interact with biological molecules through halogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2’-Iodosuccinanilic acid N’-(4-chlorobenzylidene)hydrazide
- 2’-Iodosuccinanilic acid N’-(4-bromobenzylidene)hydrazide
- 2’-Iodosuccinanilic acid N’-(4-methylbenzylidene)hydrazide
Uniqueness
2’-Iodosuccinanilic acid N’-(4-fluorobenzylidene)hydrazide is unique due to the presence of the fluorobenzylidene group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical and biological processes compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C17H15FIN3O2 |
|---|---|
Peso molecular |
439.22 g/mol |
Nombre IUPAC |
N'-[(E)-(4-fluorophenyl)methylideneamino]-N-(2-iodophenyl)butanediamide |
InChI |
InChI=1S/C17H15FIN3O2/c18-13-7-5-12(6-8-13)11-20-22-17(24)10-9-16(23)21-15-4-2-1-3-14(15)19/h1-8,11H,9-10H2,(H,21,23)(H,22,24)/b20-11+ |
Clave InChI |
MXCWTDRMZHORBR-RGVLZGJSSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)F)I |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(4-chlorobenzyl)-7-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11566639.png)
![N-(2,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566643.png)
![(1,2-dioxoethane-1,2-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenenaphthalene-1,2-diyl] bis(4-methylbenzenesulfonate)](/img/structure/B11566644.png)
![2-fluoro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11566647.png)
![2-(3-Bromophenoxy)-N'-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11566656.png)
![2-methoxy-4-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11566664.png)
![(3-Amino-6-propylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B11566668.png)

![1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione, 7,8-dihydro-8-(4-methoxyphenyl)-1-methyl-3-propyl-](/img/structure/B11566671.png)
![4-Bromo-N'-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]benzohydrazide](/img/structure/B11566675.png)
![[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl](phenyl)methanone](/img/structure/B11566676.png)
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide](/img/structure/B11566682.png)
![N-[2-(Tert-butylsulfanyl)ethyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B11566687.png)
